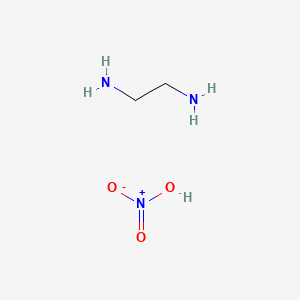![molecular formula C13H10ClF2NO3S B14627438 N-[2-(4-Chlorophenoxy)phenyl]-1,1-difluoromethanesulfonamide CAS No. 55688-26-1](/img/structure/B14627438.png)
N-[2-(4-Chlorophenoxy)phenyl]-1,1-difluoromethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-Chlorophenoxy)phenyl]-1,1-difluoromethanesulfonamide is a chemical compound known for its diverse applications in various scientific fields This compound is characterized by its unique structure, which includes a chlorophenoxy group and a difluoromethanesulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Chlorophenoxy)phenyl]-1,1-difluoromethanesulfonamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with phenyl magnesium bromide to form 4-chlorophenoxybenzene. This intermediate is then reacted with difluoromethanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反応の分析
Types of Reactions
N-[2-(4-Chlorophenoxy)phenyl]-1,1-difluoromethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
N-[2-(4-Chlorophenoxy)phenyl]-1,1-difluoromethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of agrochemicals, such as fungicides and herbicides.
作用機序
The mechanism of action of N-[2-(4-Chlorophenoxy)phenyl]-1,1-difluoromethanesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in key biological pathways, such as cyclooxygenase in the case of anti-inflammatory activity. The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their activity and exerting its effects .
類似化合物との比較
Similar Compounds
Difenoconazole: A broad-spectrum fungicide with a similar chlorophenoxy structure.
Fluconazole: An antifungal agent with a triazole ring and similar functional groups.
Uniqueness
N-[2-(4-Chlorophenoxy)phenyl]-1,1-difluoromethanesulfonamide stands out due to its unique combination of a chlorophenoxy group and a difluoromethanesulfonamide moiety. This structure imparts distinct chemical properties, such as increased stability and specific reactivity, making it valuable for various applications.
特性
CAS番号 |
55688-26-1 |
|---|---|
分子式 |
C13H10ClF2NO3S |
分子量 |
333.74 g/mol |
IUPAC名 |
N-[2-(4-chlorophenoxy)phenyl]-1,1-difluoromethanesulfonamide |
InChI |
InChI=1S/C13H10ClF2NO3S/c14-9-5-7-10(8-6-9)20-12-4-2-1-3-11(12)17-21(18,19)13(15)16/h1-8,13,17H |
InChIキー |
CDVOGDLANQHQRN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C(F)F)OC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene](/img/structure/B14627362.png)

![2,2'-[(7R,8S)-1,4-Dioxaspiro[4.4]nonane-7,8-diyl]diacetaldehyde](/img/structure/B14627375.png)



![2-Naphthalenecarboxamide, N,N'-1,5-naphthalenediylbis[4-[(3-chloro-2-methylphenyl)azo]-3-hydroxy-](/img/structure/B14627402.png)






